molecular formula C17H19F2N5O B2370869 1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1235134-68-5

1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2370869
CAS No.: 1235134-68-5
M. Wt: 347.37
InChI Key: GNNKNPPTOSCOOP-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a difluorophenyl group, a pyrimidinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative of 1-(pyrimidin-2-yl)piperidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biology: The compound may be used in biological assays to study its effects on various biological pathways.

    Materials Science: It can be explored for its properties in the development of new materials with specific characteristics.

    Industry: The compound may find applications in the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The difluorophenyl and pyrimidinyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. The piperidinyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    1-(2,6-Difluorophenyl)-3-(piperidin-4-ylmethyl)urea: Similar structure but without the pyrimidinyl group.

Uniqueness

1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is unique due to the combination of its difluorophenyl, pyrimidinyl, and piperidinyl groups. This unique structure may confer specific properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c18-13-3-1-4-14(19)15(13)23-17(25)22-11-12-5-9-24(10-6-12)16-20-7-2-8-21-16/h1-4,7-8,12H,5-6,9-11H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNKNPPTOSCOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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